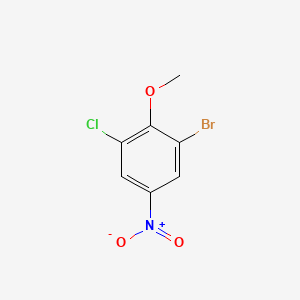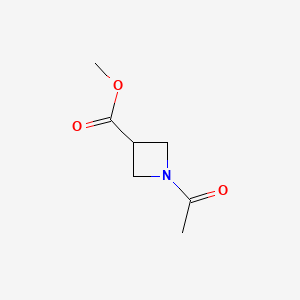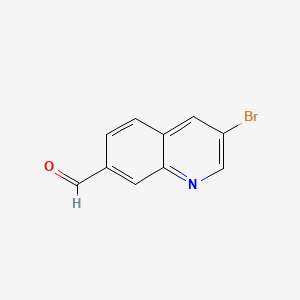
1-Bromo-3-chloro-2-methoxy-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bromo-3-chloro-2-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO3 . It is a substituted benzene derivative, which means it has a benzene ring with various functional groups attached to it .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene consists of a benzene ring with bromo, chloro, methoxy, and nitro substituents. The exact positions of these substituents on the benzene ring can be determined by the numbering of the compound according to IUPAC nomenclature .Chemical Reactions Analysis
The chemical reactions of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene would depend on the specific conditions and reagents used. In general, substituted benzene derivatives can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .Scientific Research Applications
Structural Analysis and Molecular Properties
Anisotropic Displacement Parameters Analysis : The compound's structural complexity has been analyzed through anisotropic displacement parameters, providing insights into its behavior in different chemical environments. This analysis, especially for halomethyl-nitrobenzene derivatives, has significant implications for understanding the compound's stability and reactivity under various conditions. The unexpected challenges faced in experiments with bromo compounds highlight the compound's unique properties and its potential utility in refining experimental techniques in crystallography and molecular modeling (Mroz et al., 2020).
Synthesis Techniques
One-step Preparation : The compound has been utilized in the development of efficient synthesis techniques, such as the one-step preparation method for creating substituted anisoles. This method involves nucleophilic aromatic substitution, significantly simplifying the synthesis process of complex organic compounds. The efficiency and yield of this process are notable, making it a valuable method for preparing compounds with similar structures for research and industrial applications (Zilberman, 2003).
Chemical Interaction and Reactivity
Reactivity with Nucleophiles : Studies on the reactivity of halogenated nitrobenzenes with nucleophiles provide critical insights into the compound's chemical behavior. This research is pivotal for understanding the mechanisms of nucleophilic aromatic substitution reactions, especially those involving halogenated compounds. The findings can inform the design of new chemical syntheses and the development of novel materials (Gold, Miri, & Robinson, 1980).
Material Science Applications
Surface Engineering : Investigations into the electronic structure of benzene derivatives grafted onto silicon surfaces shed light on the potential material science applications of 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene. Such studies are crucial for the development of advanced materials with specific electronic properties, which can be used in semiconductors, sensors, and other high-tech applications (Hunger et al., 2006).
properties
IUPAC Name |
1-bromo-3-chloro-2-methoxy-5-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAIBJCWYIVBGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681473 |
Source


|
| Record name | 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | |
CAS RN |
1215205-94-9 |
Source


|
| Record name | 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-chloro-2-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride](/img/structure/B567876.png)

![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B567878.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol](/img/structure/B567880.png)


![3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B567885.png)

![6-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567892.png)


![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)
![3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B567898.png)